(1-ethyl-1H-indol-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-ethylindol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDDNLHZSJKVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of N Alkyl 3 Indolylmethanamine Scaffolds
Reactions at the Primary Amine Functionality
The primary amine group in (1-ethyl-1H-indol-3-yl)methanamine is a key site for nucleophilic reactions, readily participating in acylations and condensations to form a variety of derivatives.
Acylation Reactions to Form Amides
The primary amine of this compound can be readily acylated to form stable amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds. derpharmachemica.comnih.govresearchgate.net
For instance, the reaction of tryptamine (B22526), a close structural analog, with benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF) yields the corresponding N-benzoyltryptamine. derpharmachemica.com A similar reactivity is expected for this compound. The general scheme for the acylation of this compound is depicted below:
General Reaction Scheme for Acylation:
| Acylating Agent | Product | Reference |
| Benzoyl chloride | N-((1-ethyl-1H-indol-3-yl)methyl)benzamide | derpharmachemica.com |
| Acetyl chloride | N-((1-ethyl-1H-indol-3-yl)methyl)acetamide | rsc.org |
| 2-Acetylthiazole-4-carboxylic acid | N-(2-(1H-indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (analogous product) | researchgate.net |
The synthesis of a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives highlights the utility of this reaction in generating libraries of compounds for biological screening. researchgate.net
Condensation Reactions to Form Schiff Bases/Imines
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. nih.govgsconlinepress.comscispace.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.org The formation of Schiff bases is a versatile method for introducing further diversity into the molecular scaffold.
The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule. libretexts.orgresearchgate.net
General Reaction Scheme for Imine Formation:
| Carbonyl Compound | Product Type | Reference |
| Substituted Benzaldehydes | Bisindolylmethane Schiff bases (from an amino-substituted bisindolylmethane) | nih.gov |
| Various Aldehydes/Ketones | Schiff bases | gsconlinepress.comscispace.com |
| 1H-indole-2,3-diones | Schiff bases (from various amino acids) | ijacskros.com |
These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems.
Indole (B1671886) Ring Functionalization and Derivatization
The indole nucleus of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The indole nitrogen can also be functionalized through alkylation or acylation.
Electrophilic Substitution Reactivity of the Indole Nucleus
Indoles generally undergo electrophilic substitution preferentially at the C3 position. However, since the C3 position in this compound is already substituted, electrophilic attack is directed to other positions of the indole ring, primarily the C2, C4, C5, C6, or C7 positions. The regioselectivity of the substitution is influenced by the nature of the electrophile and the reaction conditions. nih.govresearchgate.net
For 3-substituted indoles, electrophilic substitution often occurs at the C2 position. However, substitution at the benzene (B151609) moiety (C4-C7) can also be observed, particularly with strong electrophiles or under specific catalytic conditions. rsc.org For example, the Friedel-Crafts acylation of ethyl indole-2-carboxylate (B1230498) can lead to substitution at the C5 position. researchgate.net
| Reaction Type | Position of Substitution | Reagents/Conditions | Reference |
| Friedel-Crafts Acylation | C5 (major), C7 (minor) | Acyl chlorides, AlCl₃ | researchgate.net |
| Halogenation | C2, C5, C6 | Various halogenating agents | researchgate.net |
| Nitration | C5, C6 | Nitrating agents | researchgate.net |
| Allylation/Benzylation | C2 | Allyl/benzyl (B1604629) halides, Lewis acid | uni-muenchen.de |
N-Alkylation and N-Acylation Reactions on the Indole Nitrogen
The nitrogen atom of the indole ring can be functionalized through N-alkylation or N-acylation, a common strategy to modify the electronic properties of the indole ring and to introduce further diversity.
N-Acylation: The indole nitrogen can be acylated using acyl chlorides or anhydrides, often in the presence of a base. ekb.eg For instance, 1-benzoyl-1H-indole-3-carbaldehyde can be synthesized by the direct N-benzoylation of indole-3-carbaldehyde.
N-Alkylation: N-alkylation of the indole nitrogen can be achieved using alkyl halides in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. ekb.eg This method has been used to synthesize various N-substituted indole-3-carboxaldehydes. ekb.eg
| Reaction Type | Reagent | Product Type | Reference |
| N-Acylation | Benzoyl chloride | N-Benzoyl indole derivative | |
| N-Alkylation | Substituted benzyl halides | N-Benzyl indole derivative | ekb.eg |
| N-Alkylation | Bromoethane | N-Ethyl indole derivative | researchgate.net |
Application as Building Blocks in Complex Molecular Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of more complex and often biologically active molecules. The presence of multiple reactive sites allows for its participation in a variety of synthetic transformations, including multicomponent reactions.
For example, indole derivatives are widely used in the synthesis of anti-inflammatory, antimicrobial, antiviral, and anticancer agents. openmedicinalchemistryjournal.com The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which show potential as tubulin polymerization inhibitors, highlights the utility of indolylmethanamine scaffolds in drug discovery. rsc.orgnih.gov
Furthermore, indole derivatives are key components in multicomponent reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials. semanticscholar.orgbeilstein-journals.org The reactivity of the indole nucleus and the primary amine functionality of this compound make it a suitable candidate for such reactions, leading to the formation of diverse heterocyclic compounds. researchgate.net
Precursors to Bisindolylmethane Architectures
Bis(indolyl)methanes (BIMs) are a significant class of compounds characterized by two indole moieties linked by a methylene (B1212753) bridge. They are known for their presence in natural products and their wide-ranging biological activities. The primary synthetic route to BIMs involves the electrophilic substitution of indoles with aldehydes or ketones, typically under acidic conditions. eurjchem.comjocpr.com
While this compound is not a direct starting material in the most common one-pot synthesis of symmetrical BIMs, the underlying chemistry highlights its potential role as a reactive intermediate. The formation of BIMs proceeds through an aza-Friedel-Crafts-type reaction, where an electrophilic species, often an iminium ion or a carbocation derived from an aldehyde, is attacked by the electron-rich C3 position of the indole ring. jocpr.comresearchgate.net
A plausible mechanism involves the reaction of an indole with an aldehyde to form an indolylcarbinol intermediate, which then dehydrates to form a highly reactive electrophile. This electrophile is subsequently attacked by a second indole molecule.
| Catalyst/Reagent System | Reaction Conditions | Outcome | Reference |
| Molten N-butylpyridinium bromide | Moderate temperature, ambient pressure | Excellent yields of bis(indolyl)methanes from indoles and aromatic aldehydes. eurjchem.com | eurjchem.com |
| NiSO₄·6H₂O | Room temperature, C₂H₅OH | Efficient and reusable catalyst system for BIM synthesis from various carbonyl compounds. jocpr.com | jocpr.com |
| Potassium tert-Butoxide (tBuOK) | Not specified | Simple method for coupling indoles and benzyl alcohols to access BIM derivatives. nih.gov | nih.gov |
| Taurine/Water | Sonication | Ecofriendly and efficient synthesis of BIMs from indoles and aldehydes. acs.org | acs.org |
N-Alkyl-3-indolylmethanamines can be considered as pre-formed building blocks that relate to the intermediates in these reactions. For instance, the controlled reaction of an indole with an imine, an aza-Friedel-Crafts reaction, can selectively form an N-alkyl-3-indolylmethanamine. researchgate.net Subsequent N-C bond cleavage or a retro-Mannich type reaction under certain conditions could generate the electrophilic methylene species required to react with another indole unit, leading to unsymmetrical bis(indolyl)methanes. The synthesis of unsymmetrical BIMs is a more challenging task, where step-wise approaches are often necessary. researchgate.netacademie-sciences.fr
Intermediate in the Formation of Fused Heterocyclic Systems (e.g., Carbolines, Pyridoindoles, Quinoxazolines)
The this compound scaffold is a key intermediate in the construction of various fused heterocyclic systems, most notably β-carbolines, through the Pictet-Spengler reaction. wikipedia.orgnih.gov This reaction is a powerful tool in alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the indole C2 position. wikipedia.orgdepaul.edu
This compound, as a tryptamine analog, can react with various carbonyl compounds to generate tetrahydro-β-carboline derivatives. The reaction proceeds through the formation of an iminium ion, which is a sufficiently powerful electrophile to attack the nucleophilic indole ring, leading to the fused system. wikipedia.org The versatility of the Pictet-Spengler reaction has been demonstrated in the synthesis of a wide array of natural products and biologically active molecules. nih.govnih.gov
| Reaction Type | Reactants | Product Core | Key Features | Reference |
| Pictet-Spengler Reaction | β-Arylethylamine (e.g., Tryptamine derivative), Aldehyde/Ketone | Tetrahydro-β-carboline | Acid-catalyzed, forms iminium ion intermediate, widespread in alkaloid synthesis. wikipedia.orgnih.govdepaul.edu | wikipedia.orgnih.govdepaul.edu |
| Aryne Annulation | Pyridine-containing Michael acceptors, Arynes | Pyrido[1,2-a]indole | Forms fused pyridoindole systems. nih.gov | nih.gov |
| Domino Reaction | Tryptamine, Aldehyde | Aromatic β-carboline | One-pot, bifunctional Pd/C and K-10 montmorillonite (B579905) catalyst for condensation, cyclization, and dehydrogenation. nih.gov | nih.gov |
Beyond carbolines, the indolylmethanamine structure can be incorporated into other fused systems. For example, pyrido[1,2-a]indoles can be synthesized through annulation strategies involving arynes and pyridine-containing substrates. nih.gov In such syntheses, derivatives of this compound could be elaborated to participate in cyclization reactions, forming the basis of the pyridoindole core. The specific reactivity would depend on the functional groups introduced to the aminomethyl side chain and the indole ring itself. While direct evidence for its role in quinoxaline (B1680401) synthesis from the provided context is limited, the general reactivity pattern suggests its potential use in constructing nitrogen-containing heterocyclic rings fused to the indole scaffold.
Role in Synthesizing Diverse Indolic Compounds
This compound is a versatile starting material for the synthesis of a broad spectrum of more complex indole derivatives, leveraging the reactivity of both the indole nucleus and the primary amine functionality. openmedicinalchemistryjournal.comnih.gov The indole ring itself is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
The primary amine of this compound can undergo a variety of standard chemical transformations. Acylation with benzoyl chloride, for example, yields the corresponding N-benzoylated derivative, a common step in the elaboration of tryptamine-based structures. derpharmachemica.com This amide can then be subjected to further reactions, such as N-alkylation on the indole nitrogen or hydrolysis of the amide to reveal other functionalities. derpharmachemica.com
Furthermore, the aminomethyl group can be used as a handle to attach other molecular fragments or to participate in multicomponent reactions. For instance, the Van Leusen three-component reaction, which combines an indole-3-carbaldehyde, a primary amine, and p-toluenesulfonylmethyl isocyanide (TosMIC), generates 3-substituted-1H-imidazol-5-yl-1H-indoles. nih.gov This demonstrates how the aminomethyl group, or its precursor imine, can be integrated into the construction of other heterocyclic rings attached to the indole C3 position.
The indole C3 position is the most nucleophilic and is the typical site for electrophilic substitution. acgpubs.org However, the this compound scaffold can also be functionalized at other positions. The indole nitrogen, after deprotonation, is a potent nucleophile and can be readily alkylated. derpharmachemica.com This allows for the introduction of a wide variety of substituents at the N1 position, modulating the electronic properties and steric profile of the molecule.
| Synthetic Transformation | Reagents | Resulting Structure | Application/Significance | Reference |
| N-Acylation | Benzoyl chloride | N-(2-(1H-indol-3-yl)ethyl)benzamide | Intermediate for further functionalization. derpharmachemica.com | derpharmachemica.com |
| N-Alkylation (Indole) | Methyl 2-bromoacetate, K₂CO₃ | N-1 substituted indole | Synthesis of diverse indole derivatives. derpharmachemica.com | derpharmachemica.com |
| Van Leusen Reaction | Indole-3-carbaldehyde, Primary amine, TosMIC | 3-(1-substituted-1H-imidazol-5-yl)-1H-indole | Access to complex heterocyclic systems. nih.gov | nih.gov |
| Knoevenagel Condensation | Indole-3-carboxaldehyde, Active methylene compounds | α,β-Unsaturated indole derivatives | Synthesis of C3-substituted indoles. acgpubs.org | acgpubs.org |
Advanced Spectroscopic and Structural Characterization Methodologies for Indolylmethanamines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
While direct experimental NMR data for (1-ethyl-1H-indol-3-yl)methanamine is not widely available in published literature, its spectral characteristics can be reliably predicted based on the known data of its immediate precursor, 1-ethyl-1H-indole-3-carbaldehyde, and established principles of NMR spectroscopy. rsc.org
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the ethyl group, the indole (B1671886) ring protons, and the aminomethyl group.
The ethyl group at the N-1 position would present as a quartet around 4.2 ppm (for the -CH₂- group) coupled to a triplet around 1.5 ppm (for the -CH₃ group). The aromatic protons on the indole ring would appear in the range of 7.0-8.0 ppm. A key signal would be the singlet for the C-2 proton. The newly formed aminomethyl group (-CH₂NH₂) is predicted to show a singlet at approximately 3.9 ppm, with the amine (NH₂) protons appearing as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).
This contrasts with the spectrum of its precursor, 1-ethyl-1H-indole-3-carbaldehyde, where a characteristic aldehyde proton signal is observed at a much higher chemical shift (around 10.0 ppm). rsc.org
Table 1: Comparison of Experimental ¹H NMR Data for 1-ethyl-1H-indole-3-carbaldehyde and Predicted Data for this compound in CDCl₃
| Functional Group | 1-ethyl-1H-indole-3-carbaldehyde rsc.org | This compound (Predicted) |
|---|---|---|
| Aldehyde (-CHO) | ~10.01 ppm (s, 1H) | Absent |
| Indole Aromatic H | ~7.3-8.3 ppm (m, 5H) | ~7.0-7.8 ppm (m, 5H) |
| Ethyl (-NCH₂CH₃) | ~4.24 ppm (q, 2H) | ~4.2 ppm (q, 2H) |
| Ethyl (-NCH₂CH₃) | ~1.56 ppm (t, 3H) | ~1.5 ppm (t, 3H) |
| Aminomethyl (-CH₂NH₂) | Absent | ~3.9 ppm (s, 2H) |
| Amine (-CH₂NH₂) | Absent | Variable, broad s (2H) |
s = singlet, t = triplet, q = quartet, m = multiplet
¹³C NMR spectroscopy details the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal. For this compound, signals corresponding to the two carbons of the ethyl group, the eight carbons of the indole core, and the carbon of the aminomethyl group are expected.
The conversion from the aldehyde precursor to the amine results in a significant upfield shift for the C-3 substituent carbon. The aldehyde carbonyl carbon, typically found around 184 ppm, is replaced by the aminomethyl carbon signal, predicted to be in the 40-50 ppm range. rsc.org The carbons of the ethyl group would appear at approximately 42 ppm (-CH₂) and 15 ppm (-CH₃). The indole ring carbons would generate a series of signals between 110 and 138 ppm.
Table 2: Comparison of Experimental ¹³C NMR Data for 1-ethyl-1H-indole-3-carbaldehyde and Predicted Data for this compound in CDCl₃
| Carbon Atom | 1-ethyl-1H-indole-3-carbaldehyde rsc.org | This compound (Predicted) |
|---|---|---|
| Aldehyde (C HO) | ~184.5 ppm | Absent |
| Aminomethyl (-C H₂NH₂) | Absent | ~45 ppm |
| Indole Aromatic C | ~110-138 ppm | ~110-138 ppm |
| Ethyl (-NC H₂CH₃) | ~41.9 ppm | ~42 ppm |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₄N₂), the exact molecular weight is 174.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 174. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) would be found at m/z = 175. rsc.org
The fragmentation of indolylmethanamines is well-characterized. Key fragmentation pathways for this compound are predicted to include:
Alpha-cleavage: The bond between the methylene (B1212753) group and the indole ring is strong. The most likely fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom of the amine, leading to the formation of a stable iminium ion or, more commonly, the loss of the aminomethyl group. The base peak in many similar tryptamine (B22526) derivatives is the indolic fragment resulting from cleavage of the side chain.
A characteristic fragment would be the formation of the 1-ethyl-indole cation at m/z 144 following the loss of the •CH₂NH₂ radical.
Loss of the N-1 ethyl group (M-29) is another plausible fragmentation pathway.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 174 | [M]⁺˙ | Molecular Ion |
| 175 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 145 | [M-CH₂NH]⁺ | Alpha-cleavage at the side chain |
| 144 | [M-CH₂NH₂]⁺ | Loss of aminomethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most telling feature distinguishing it from its aldehyde precursor would be the appearance of N-H stretching bands and the disappearance of the C=O stretch.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3300 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H (Indole) |
| 2975-2850 | C-H stretch | Aliphatic C-H (Ethyl, Methylene) |
| ~1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring (Indole) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.
Although no public crystal structure is available for this specific compound, analysis of related indole structures reveals what could be determined. chemscene.com A crystallographic study would confirm the planarity of the indole ring system and the geometry of the N-ethyl and C-3 aminomethyl substituents relative to the ring. Furthermore, it would elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonds formed by the primary amine's N-H donors and the potential for π-stacking interactions between indole rings of adjacent molecules. chemscene.com This information is invaluable for understanding the compound's solid-state properties and its potential interactions with other molecules.
Theoretical and Computational Chemistry Approaches to Indolylmethanamine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like (1-ethyl-1H-indol-3-yl)methanamine. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule.
For related indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been successfully used to compare theoretically optimized structures with experimentally determined ones from X-ray crystallography. dartmouth.edunih.govnih.gov These studies typically show good agreement between the calculated and experimental bond lengths and angles.
In the case of this compound, DFT would be used to model the geometry of the indole ring, the ethyl group at the N1 position, and the aminomethyl group at the C3 position. Key parameters that would be determined include the planarity of the indole ring and the dihedral angles describing the orientation of the ethyl and aminomethyl substituents relative to the ring. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be calculated. The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and electronic transitions of the molecule.
Table 1: Predicted Key Parameters from DFT Calculations for Indolylmethanamine Systems
| Parameter | Predicted Information | Relevance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Determines the 3D structure and stability of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and electronic stability. |
| Mulliken Atomic Charges | Distribution of electron density on each atom | Provides insight into reactive sites and intermolecular interactions. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces. |
This table represents the types of data typically generated from DFT calculations for compounds of this class. Specific values for this compound would require a dedicated computational study.
Computational Analysis of Intermolecular Interactions and Crystal Packing
The way individual molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties like melting point and solubility. Computational methods are vital for analyzing these non-covalent interactions.
Studies on similar indole derivatives have highlighted the importance of various intermolecular forces, including hydrogen bonding (e.g., N-H···N, N-H···O, C-H···O) and van der Waals interactions. iosrjournals.org For this compound, the primary amine group (-CH2NH2) can act as a hydrogen bond donor, while the nitrogen atom of the indole ring and the amine group can act as hydrogen bond acceptors. The aromatic indole ring can also participate in π-π stacking and C-H···π interactions.
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. Energy decomposition analysis can further break down the total interaction energy into electrostatic, exchange-repulsion, and dispersion components, providing a deeper understanding of the forces driving crystal packing.
Table 2: Potential Intermolecular Interactions in this compound Crystals
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bonding | -NH2 | -NH2, Indole N | Strong directional interactions influencing crystal packing. |
| π-π Stacking | Indole Ring | Indole Ring | Contributes to the stabilization of the crystal lattice. |
| C-H···π Interactions | C-H bonds (ethyl, methyl) | Indole Ring | Further stabilizes the crystal structure. |
| van der Waals Forces | All atoms | All atoms | Non-specific attractive and repulsive forces. |
This table outlines the likely intermolecular interactions based on the functional groups present in the molecule. A full analysis would require computational modeling of the crystal structure.
In Silico Studies of Conformation and Stereochemical Aspects
The presence of the flexible ethyl and aminomethyl groups in this compound means that the molecule can adopt various conformations. In silico conformational analysis is used to identify the low-energy conformations and to understand the energy barriers between them.
This analysis is typically performed by systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the substituents) and calculating the potential energy at each step. The results are often visualized as a potential energy surface, which maps the energy as a function of the dihedral angles. This allows for the identification of the most stable conformers.
Table 3: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond | Description | Impact on Conformation |
| Indole N1 - C(ethyl) | Bond connecting the ethyl group to the indole nitrogen. | Determines the orientation of the ethyl group. |
| C(ethyl) - C(methyl) | Bond within the ethyl group. | Rotation affects the position of the terminal methyl group. |
| Indole C3 - C(aminomethyl) | Bond connecting the aminomethyl group to the indole ring. | Influences the position of the amine functionality relative to the ring. |
| C(aminomethyl) - N(amine) | Bond within the aminomethyl group. | Rotation of the amine group. |
This table identifies the primary sources of conformational flexibility in the molecule that would be the focus of in silico stereochemical studies.
Emerging Research Frontiers in Indolylmethanamine Chemistry
Development of Novel and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly guiding the development of synthetic routes to indole (B1671886) derivatives, aiming to reduce environmental impact by minimizing waste and using less hazardous substances. tandfonline.comtandfonline.com
Green Synthetic Approaches: Recent research has focused on developing environmentally friendly methods for synthesizing indole-containing compounds. researchgate.net These approaches often utilize greener solvents like water or ethanol (B145695), employ microwave irradiation to accelerate reactions, and use recyclable catalysts. tandfonline.comtandfonline.comdntb.gov.ua For instance, the synthesis of bis(indolyl)methanes (BIMs), which are structurally related to indolylmethanamines, has been achieved using water as a solvent and low loadings of catalysts like N-heterocyclic iod(az)olium salts. beilstein-journals.org Another green approach involves the use of baker's yeast as a biocatalyst for the aza-Friedel-Crafts reaction of indoles with imines to produce 3-indolylmethanamines in an eco-friendly manner using ethanol as a solvent. dntb.gov.uaresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of indole scaffolds. tandfonline.comtandfonline.com This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. The synthesis of various indole derivatives, including those with potential anticancer activity, has been successfully demonstrated using microwave irradiation. tandfonline.com For example, functionalized bis(indolyl)methanes have been synthesized from indoles and carbonyl compounds under microwave irradiation using a nanocat-ferrite-L-cysteine catalyst. tandfonline.com
A notable sustainable method involves a two-step reaction from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to assemble the indole core without the need for a metal catalyst, using ethanol as a benign solvent. rsc.org
Interactive Table: Comparison of Sustainable Synthetic Protocols for Indole Derivatives
| Protocol | Key Features | Catalyst/Reagent | Solvent | Advantages | Reference |
|---|---|---|---|---|---|
| Aza-Friedel-Crafts | Biocatalysis | Baker's Yeast | Ethanol | Eco-friendly, mild conditions, simple workup | dntb.gov.uaresearchgate.net |
| Bis(indolyl)methane Synthesis | Halogen Bonding Catalysis | N-heterocyclic iod(az)olium salt | Water | Low catalyst loading, fast reaction | beilstein-journals.org |
| Microwave-Assisted BIM Synthesis | Nanocatalysis | Nanocat-ferrite-L-cysteine | - | High yield, rapid | tandfonline.com |
| Multicomponent Indole Synthesis | Metal-free | Formic acid | Ethanol | Mild conditions, broad scope, readily available starting materials | rsc.org |
Exploration of Unprecedented Chemical Transformations
The rich electronic nature of the indole ring allows for a diverse range of chemical transformations, and researchers are continuously exploring novel reactions to access complex molecular architectures. nih.govunimi.it
Dearomative Coupling Reactions: Intramolecular dearomative oxidative coupling (IDOC) of indoles has emerged as a powerful strategy for the synthesis of complex indoline (B122111) alkaloids. nih.gov This transformation allows for the construction of challenging spirocyclic and fused ring systems containing all-carbon quaternary stereocenters. Depending on the position of the tethered nucleophile on the indole core (C2 or C3), different skeletal frameworks can be assembled, providing access to a variety of natural products. nih.gov
Cycloaddition Reactions: Indoles bearing electron-withdrawing groups at the C2 or C3 position can participate in various cycloaddition reactions, including 1,3-dipolar cycloadditions and Diels-Alder reactions. benthamdirect.compsu.eduresearchgate.net These reactions lead to the formation of diverse heterocyclic systems such as pyrroloindoles and carbazoles. The development of new methods for the synthesis of novel ring systems like furo[3,4-b]indoles has also been reported. benthamdirect.comresearchgate.net
Novel Functionalizations: The generation and trapping of highly reactive intermediates like 2,3-dilithioindoles have opened up new avenues for the synthesis of 2,3-disubstituted indoles. benthamdirect.compsu.edu This method allows for the introduction of two different electrophiles at these positions, providing a route to highly functionalized indole derivatives that were previously difficult to access.
Mechanistic Investigations of Indole Functionalization
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the selectivity of indole functionalization.
Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed reactions are widely used for the direct functionalization of C-H bonds in indoles. beilstein-journals.org Mechanistic studies of the alkenylation of indoles suggest that the reaction proceeds through an electrophilic palladation, which is the rate-determining step, followed by a syn-β-hydride elimination. beilstein-journals.org In the synthesis of bis(indolyl)methanes, mechanistic investigations indicate that an (η³-benzyl)palladium(II) complex, formed from a palladium(0) species and benzyl (B1604629) alcohol, activates the C3-H bond of the indole. researchgate.net The acidity of the medium and the nature of the oxidant have been shown to play a crucial role in determining the selectivity of direct C-H to C-H cross-coupling reactions. beilstein-journals.org
Rhodium-Catalyzed Annulation: Rhodium(III) catalysts have proven to be highly effective for the synthesis of indole-fused polycycles through cascade annulation reactions. nih.gov The catalytic cycle typically involves the generation of an active Rh(III) complex, followed by C-H activation of the indole to form a rhodacycle intermediate. This intermediate then couples with a reaction partner, such as an alkyne or a diazo compound, leading to the construction of the fused ring system through steps like reductive elimination and oxidative addition. nih.gov The directing group on the indole substrate often plays a key role in controlling the regioselectivity of the C-H activation.
Gold-Catalyzed Hydroarylation: In gold-catalyzed hydroarylation reactions of indoles with alkenes, the proposed mechanism involves the initial coordination of the gold(I) catalyst to the double bond, followed by a nucleophilic attack from the indole. unimi.it Subsequent protonolysis of the carbon-gold bond yields the alkylated indole and regenerates the catalyst. unimi.it
Design of Highly Efficient and Selective Catalytic Processes
The development of highly efficient and selective catalysts is a major driving force in modern organic synthesis, enabling the construction of complex molecules with high precision.
Transition-Metal Catalysis: A wide array of transition metals, including palladium, rhodium, gold, and copper, have been employed to catalyze the functionalization of indoles. nih.govbeilstein-journals.org Palladium catalysts are particularly versatile for C-H activation and cross-coupling reactions, allowing for the formation of C-C and C-N bonds. beilstein-journals.org Rhodium(III) catalysts are extensively used in cascade annulations to build complex indole-fused polycyclic structures. nih.gov Gold catalysis has emerged as a powerful tool for the activation of π-systems, facilitating hydroarylation and other addition reactions to the indole nucleus. unimi.it
Organocatalysis: Chiral phosphoric acids have been successfully used as organocatalysts in the enantioselective Friedel-Crafts reaction of indoles with imines to produce chiral 3-indolylmethanamines. dntb.gov.uaconsensus.app Immobilized versions of these catalysts have been developed, allowing for their use in continuous-flow production systems and enabling easy recycling and reuse with no significant loss of activity. consensus.app This approach facilitates the rapid synthesis of libraries of compounds with multiple points of diversity. consensus.app
Biocatalysis: The use of enzymes and whole-cell systems like baker's yeast offers a green and efficient alternative for the synthesis of indolylmethanamines. dntb.gov.uaresearchgate.net These biocatalytic methods operate under mild conditions and can provide high yields and selectivities.
Interactive Table: Catalytic Systems for Indolylmethanamine Synthesis and Functionalization
| Catalyst Type | Metal/Compound | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Transition Metal | Palladium(II) | C-H Alkenylation/Arylation | High versatility, good functional group tolerance | beilstein-journals.org |
| Transition Metal | Rhodium(III) | Cascade Annulation | Efficient synthesis of polycyclic indoles | nih.gov |
| Transition Metal | Gold(I) | Hydroarylation | Mild reaction conditions, atom-economical | unimi.it |
| Organocatalyst | Chiral Phosphoric Acid | Aza-Friedel-Crafts | High enantioselectivity, metal-free | dntb.gov.uaconsensus.app |
| Biocatalyst | Baker's Yeast | Aza-Friedel-Crafts | Green, mild conditions, high yields | dntb.gov.uaresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
